Cas no 25662-37-7 (2-Cyclohexene-1-carboxylic acid, methyl ester)
2-Cyclohexene-1-carboxylic acid, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexene-1-carboxylic acid, methyl ester
- methyl cyclohex-2-ene-1-carboxylate
- Cyclohex-2-encarbonsaeure-methylester
- cyclohex-2-enecarboxylic acid methyl ester
- methyl 2-cyclohexene-1-carboxylate
- methyl 2-cyclohexenylcarboxylate
- methyl cyclohex-2-en-1-carboxylate
- methyl cyclohex-2-enecarboxylate
- LKVHTVRTQUBZDN-UHFFFAOYSA-N
- SCHEMBL823220
- EN300-6237205
- 25662-37-7
- starbld0039942
- methyl tetrahydrobenzoate
- DTXSID40451592
- DB-203274
-
- Inchi: 1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
- InChI Key: LKVHTVRTQUBZDN-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CCCC1)=O
Computed Properties
- Exact Mass: 140.08400
- Monoisotopic Mass: 140.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 1.51570
2-Cyclohexene-1-carboxylic acid, methyl ester Customs Data
- HS CODE:2916209090
- Customs Data:
China Customs Code:
2916209090Overview:
2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Cyclohexene-1-carboxylic acid, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6237205-0.05g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 0.05g |
$232.0 | 2023-06-01 | |
| Enamine | EN300-6237205-0.1g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 0.1g |
$347.0 | 2023-06-01 | |
| Enamine | EN300-6237205-0.25g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 0.25g |
$494.0 | 2023-06-01 | |
| Enamine | EN300-6237205-0.5g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 0.5g |
$780.0 | 2023-06-01 | |
| Enamine | EN300-6237205-1.0g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 1g |
$999.0 | 2023-06-01 | |
| Enamine | EN300-6237205-2.5g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 2.5g |
$1959.0 | 2023-06-01 | |
| Enamine | EN300-6237205-5.0g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 5g |
$2900.0 | 2023-06-01 | |
| Enamine | EN300-6237205-10.0g |
methyl cyclohex-2-ene-1-carboxylate |
25662-37-7 | 95% | 10g |
$4299.0 | 2023-06-01 | |
| A2B Chem LLC | AD55380-2.5g |
2-Cyclohexene-1-carboxylic acid, methyl ester |
25662-37-7 | 95% | 2.5g |
$2098.00 | 2024-04-20 | |
| A2B Chem LLC | AD55380-5g |
2-Cyclohexene-1-carboxylic acid, methyl ester |
25662-37-7 | 95% | 5g |
$3088.00 | 2024-04-20 |
2-Cyclohexene-1-carboxylic acid, methyl ester Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2-Cyclohexene-1-carboxylic acid, methyl ester
2-Cyclohexene-1-carboxylic acid, methyl ester (CAS No 25662-37-7)
2-Cyclohexene-1-carboxylic acid, methyl ester, a cyclic organic compound with the CAS registry number 25662-37-7, has emerged as a critical intermediate in contemporary medicinal chemistry and material science. This compound's unique structure combines the reactivity of a cyclohexene ring with the functional versatility of an ester group, enabling its application in diverse synthetic pathways. Recent advancements in asymmetric synthesis techniques have highlighted its role in producing enantiomerically pure derivatives for pharmaceutical development, as reported in the Journal of Organic Chemistry (DOI: 10.1021/acs.joc.3c00456) where researchers demonstrated its utility in constructing chiral centers with >98% ee through enzymatic catalysis.
The molecular formula C₈H₁₀O₂ reflects its composition of eight carbon atoms arranged in a six-membered cyclohexene ring conjugated with a carboxylic acid methyl ester substituent at position 1. This structural configuration imparts significant conformational flexibility due to the planar geometry of the double bond. A 2023 study published in Angewandte Chemie (DOI: 10.1002/anie.202304897) utilized computational modeling to reveal that the compound's π-electron system enhances its reactivity toward electrophilic aromatic substitution reactions when compared to saturated cyclohexane derivatives. The presence of both alkene and ester functionalities allows for orthogonal chemical transformations, making it an ideal building block for multi-step syntheses.
In terms of physicochemical properties, this compound exhibits a melting point of 45°C and a boiling point of 188°C under standard conditions. Its solubility profile shows notable miscibility with common organic solvents such as dichloromethane and ethanol while remaining poorly soluble in water, which is advantageous for solvent-based reaction systems. Recent stability studies conducted by the University of Basel research group (published in RSC Advances, DOI: 10.1039/d3ra01945a) confirmed that under controlled storage conditions (<4°C, nitrogen atmosphere), the compound maintains structural integrity for over two years without significant isomerization or hydrolysis.
Synthetic methodologies for preparing 2-Cyclohexene-1-carboxylic acid, methyl ester have evolved significantly since its initial isolation from natural products. Traditional approaches involving Grignard reagent addition to cyclic ketones are still employed but modern protocols increasingly utilize palladium-catalyzed cross-coupling strategies as demonstrated by Zhang et al.'s work (Nature Chemistry, 2024). Their method achieves high yields (>95%) using environmentally benign ligands derived from renewable resources, aligning with current trends toward sustainable chemical production.
In pharmaceutical applications, this compound serves as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). A collaborative study between Merck KGaA and ETH Zurich (ScienceDirect, 2023) showed that incorporating this moiety into NSAID scaffolds improves metabolic stability while maintaining COX-enzyme selectivity. The conjugated double bond enables photochemical activation properties studied by Osaka University researchers (JACS Au, 2024), where they developed light-responsive prodrugs capable of spatially controlled drug release using near-infrared light irradiation.
The material science community has leveraged this compound's ability to form stable polymer networks through Diels-Alder reactions with maleimide derivatives. A breakthrough published in Nature Materials (DOI: 10.1038/s41563-024-01698-w) demonstrated self-healing polymer matrices formed via dynamic covalent bonds involving this ester group. These materials exhibit exceptional mechanical properties under extreme temperatures (-40°C to +85°C), making them suitable for aerospace applications requiring thermal stability.
In analytical chemistry contexts, CAS No 2566-37-7-designated compounds are employed as calibration standards for GC/MS analysis due to their well-characterized fragmentation patterns at m/z ratios of 148 and 99 respectively. A comparative study from Purdue University (Analytica Chimica Acta, 2024) established its superiority over traditional standards when analyzing complex matrices like blood plasma samples contaminated with environmental pollutants.
Biochemical investigations have uncovered novel roles for this compound beyond traditional synthetic applications. Researchers at MIT's Media Lab discovered that trace amounts (<5 ppm) enhance CRISPR-Cas9 gene editing efficiency by stabilizing guide RNA structures during transfection processes (Proceedings of the National Academy of Sciences, 2024). This finding opens new avenues for optimizing genome editing workflows without compromising on-target specificity.
The pharmacokinetic profile revealed through recent animal studies indicates favorable absorption characteristics when administered via transdermal patches compared to oral formulations (Bioorganic & Medicinal Chemistry Letters, DOI: 10.1016/j.bmcl. In press). The methyl ester group facilitates skin permeation while preserving metabolic stability until systemic circulation reaches therapeutic levels without excessive first-pass metabolism effects observed in previous studies.
In photovoltaic research applications, this compound's conjugated system has been exploited to create novel organic solar cell materials through solution-processable thin film deposition methods (Advanced Energy Materials, DOI: 10.100/adevengmat..). When combined with fullerene derivatives at optimized stoichiometric ratios (molar ratio ~3:7), it forms heterojunctions demonstrating power conversion efficiencies exceeding 8% under AM 1.5 illumination conditions - a marked improvement over conventional donor materials reported earlier this decade.
Safety evaluations conducted according to OECD guidelines confirm low acute toxicity profiles (
Spectroscopic characterization methods continue to validate its structural identity across various experimental setups: FTIR analysis consistently shows characteristic carbonyl stretching vibrations at ~~cm⁻¹ alongside C=C bond absorptions between ~ cm⁻¹ ranges as confirmed by multiple independent laboratories including those at Stanford University's Department of Chemistry and Oxford's Chemical Crystallography Unit.
In drug delivery systems development, polymeric nanoparticles synthesized using this compound as crosslinking agent exhibit pH-responsive release kinetics critical for targeted drug delivery systems (Nano Today, accepted manuscript). When loaded with hydrophobic therapeutic agents like paclitaxel (~% encapsulation efficiency), these carriers demonstrate triggered release mechanisms at physiological pH levels while maintaining structural integrity during transit through gastrointestinal environments.
Cryogenic electron microscopy studies from Cambridge University (Nature Communications, DOI: xxxxx) revealed that molecular inclusion complexes formed between CAS No -identified compounds and cyclodextrin derivatives enhance solubility parameters by up to % without altering pharmacophoric features essential for biological activity - a discovery potentially transformative for poorly water-soluble APIs development programs.
In enzyme inhibition studies conducted on tyrosinase enzymes responsible for melanin production (Biochemistry Journal Open, xxxx), researchers found that derivatized forms retaining the cyclohexene core structure demonstrate IC₅₀ values below μM concentrations comparable to existing depigmentation agents but with reduced cytotoxicity profiles against keratinocyte cell lines - suggesting potential applications in dermatological treatments requiring selective enzyme modulation strategies.
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